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Compound of Interest

3,4-dihydro-2H-pyran-5-
Compound Name:
carbaldehyde

cat. No.: B1273168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3,4-dihydro-2H-pyran-5-carbaldehyde (CAS No. 25090-33-9). Due to
the limited availability of public domain raw spectroscopic data for this specific molecule, this
document outlines the standard experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents data tables
that serve as a template for the expected spectroscopic characteristics. This guide is intended
to assist researchers in the identification, characterization, and quality control of 3,4-dihydro-
2H-pyran-5-carbaldehyde and related pyran derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3,4-dihydro-2H-pyran-5-
carbaldehyde based on its chemical structure and data from related compounds. These tables
are designed for the clear and structured presentation of quantitative data for comparative

analysis.

Table 1: *H NMR Spectroscopic Data (Expected)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
~9.5 S - 1H Aldehyde (-CHO)
~7.0 S - 1H Vinylic (=CH-)
Methylene (-O-
~4.2 t ~5 2H
CHz2-)
Methylene (-
~2.4 t ~6 2H
C=C-CHz-)
Methylene (-
~1.9 p ~5.5 2H

CH2-CH2-CH2-)

Note: Predicted values are based on standard chemical shift ranges and analysis of similar
structures. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data (Expected)

Chemical Shift (6) ppm Carbon Type Assignment

~190 C=0 Aldehyde Carbonyl
~150 C Vinylic Carbon (C-5)
~140 CH Vinylic Carbon (C-6)
~68 CH:2 Methylene Carbon (C-2)
~25 CH2 Methylene Carbon (C-3)
~22 CHz Methylene Carbon (C-4)

Note: The existence of a 13C NMR spectrum for this compound is noted in public databases.[1]
However, the specific peak data is not readily available.

Table 3: IR Spectroscopic Data (Expected)
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~2940 Medium C-H stretch (alkane)
~2850 Medium C-H stretch (alkane)
~2750 Weak C-H stretch (aldehyde)
C=0 stretch (conjugated
~1680 Strong
aldehyde)
~1640 Medium C=C stretch (alkene)
~1220 Strong C-O stretch (ether)

Note: The availability of an FTIR spectrum has been indicated.[1] The predicted values are
based on characteristic infrared absorption frequencies for the functional groups present in the
molecule.

Table 4. Mass Spectrometry Data (Expected)

mlz Relative Intensity (%) Assignment

112 High [M]* (Molecular lon)
111 Moderate [M-H]*

83 High [M-CHO]*

55 Moderate Further Fragmentation

Note: The molecular weight of 3,4-dihydro-2H-pyran-5-carbaldehyde is 112.13 g/mol .[1] The
fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4-dihydro-2H-pyran-
5-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard
5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in
the 1H NMR spectrum.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is recommended.

e 1H NMR Data Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o The spectral width should be set to encompass the expected range of chemical shifts
(typically 0-12 ppm).

o An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-
to-noise ratio.

o The relaxation delay should be set to at least 1-2 seconds.
e 13C NMR Data Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o The spectral width should cover the expected range for organic molecules (typically 0-220
ppm).

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
used to differentiate between CH, CHz, and CHs groups.

o Data Processing: Process the raw data (FID) by applying a Fourier transform. The resulting
spectra should be phase-corrected and baseline-corrected. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by
placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

o Sample Preparation (Solid/Oil): If the compound is a solid or a viscous oil, it can be dissolved
in a volatile solvent (e.g., dichloromethane or chloroform), and a drop of the solution is
placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the
compound.

 Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
o Data Acquisition:

o A background spectrum of the clean salt plates (or the solvent if applicable) is recorded
first.

o The sample is then placed in the instrument's sample compartment, and the sample
spectrum is recorded.

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

o Typically, spectra are recorded over the range of 4000-400 cm~1.

o Data Analysis: The resulting spectrum displays the percentage of transmittance or
absorbance as a function of wavenumber. The characteristic absorption bands are then
correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, if volatile, through a gas chromatograph (GC-MS).
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« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a
molecular ion (M*), and also to fragment in a reproducible manner.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
abundance of the ions versus their m/z ratio. The peak with the highest abundance is called
the base peak and is assigned a relative intensity of 100%. The molecular ion peak provides

the molecular weight of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an
organic compound like 3,4-dihydro-2H-pyran-5-carbaldehyde.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of 3,4-
dihydro-2H-pyran-5-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,4-dihydro-2H-pyran-5-carbaldehyde | C6H802 | CID 2736151 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of 3,4-dihydro-2H-
pyran-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273168#spectroscopic-data-for-3-4-dihydro-2h-
pyran-5-carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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